Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Lipophilicity optimization CNS drug design Permeability screening

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a 3,4-dimethylphenyl substituent at C-4, a tertiary hydroxyl group, and an N-isopropyl moiety. Within the 4-arylpiperidine class—a privileged scaffold extensively explored for opioid receptor modulation —this compound's unique combination of a lipophilic dimethylphenyl ring and a branched N-alkyl group distinguishes it from the more common N-methyl or N-phenethyl analogs.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B7866643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C
InChIInChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3
InChIKeyAABLWKRHYWZGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198284-35-3): Procurement-Relevant Chemical Profile


4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a 3,4-dimethylphenyl substituent at C-4, a tertiary hydroxyl group, and an N-isopropyl moiety . Within the 4-arylpiperidine class—a privileged scaffold extensively explored for opioid receptor modulation [1]—this compound's unique combination of a lipophilic dimethylphenyl ring and a branched N-alkyl group distinguishes it from the more common N-methyl or N-phenethyl analogs. Its predicted physicochemical profile (LogP approximately 2.99, rotatable bond count of 2) positions it as a moderately lipophilic building block suitable for medicinal chemistry optimization campaigns where balanced permeability and solubility are required.

Why 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine Cannot Be Replaced by Common In-Class Analogs


Even among structurally similar 4-arylpiperidine derivatives, substitution at the piperidine nitrogen and the phenyl ring profoundly alters lipophilicity, hydrogen-bonding capacity, and consequently biological target engagement [1]. The isopropyl group on 4-(3,4-dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine confers approximately 0.78 LogP units higher lipophilicity compared to its N-methyl counterpart (predicted LogP 2.99 vs. 2.22) . This difference exceeds the typical threshold for meaningful pharmacokinetic divergence and directly impacts membrane permeability, CNS penetration potential, and off-target promiscuity profiles. Procurement of an N-methyl or N-unsubstituted analog as a generic substitute therefore risks introducing unaccounted variability in solubility-limited assays, receptor occupancy studies, or ADME screening cascades. The precise N-isopropyl substitution represented by this CAS number must be specified to ensure experimental reproducibility in any structure-activity relationship campaign.

Quantitative Differentiation Evidence: 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine vs. Closest Analogs


N-Isopropyl vs. N-Methyl Substitution: Lipophilicity Shift (Predicted LogP)

The N-isopropyl group on 4-(3,4-dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198284-35-3) yields a predicted LogP of 2.99524, compared to 2.21664 for the N-methyl analog 4-(3,4-dimethylphenyl)-4-hydroxy-1-methylpiperidine (CAS 1198287-27-2) . This represents a ΔLogP of +0.78, a substantial shift that places the compound closer to the optimal lipophilicity range (LogP 2–4) for CNS permeability while the methyl analog falls below the commonly accepted lower bound for passive brain penetration [1].

Lipophilicity optimization CNS drug design Permeability screening

N-Isopropyl vs. N-Unsubstituted: Hydrogen Bond Donor/Acceptor Profile

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198284-35-3) presents a well-defined hydrogen-bonding profile with exactly 1 H-bond donor (tertiary alcohol) and 2 H-bond acceptors (tertiary amine, alcohol oxygen) . In contrast, the N-unsubstituted analog 4-(3,4-dimethylphenyl)-4-piperidinol (CAS 137884-49-2) contains a secondary amine, introducing an additional H-bond donor that alters solubility, crystal packing, and potential for salt formation during procurement and formulation . The tertiary amine in the target compound eliminates the basic N–H donor, reducing the number of H-bond donors from 2 to 1, which is a critical parameter in Lipinski and CNS MPO scoring functions [1].

Hydrogen bonding Receptor pharmacophore Solubility modulation

Molecular Weight and Rotatable Bond Differentiation vs. 3-Hydroxyphenyl Series

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine has a molecular weight of 247.38 g·mol⁻¹ and contains only 2 rotatable bonds , whereas clinically studied 4-arylpiperidine opioid antagonists such as LY255582 (MW 345.53, ~10 rotatable bonds) and JDTic (MW 465.6, ~12 rotatable bonds) are substantially larger and more flexible [1][2]. This represents a MW reduction of 28–47% and a >5-fold decrease in rotatable bond count, placing the target compound firmly within fragment-like or lead-like chemical space (MW < 300, rotatable bonds ≤ 3) per commonly applied fragment-based drug discovery guidelines.

Molecular weight optimization Lead diversification Property-based design

3,4-Dimethylphenyl vs. 3-Hydroxyphenyl: Metabolic and Pharmacophoric Differentiation

The 3,4-dimethylphenyl group in the target compound replaces the 3-hydroxyphenyl moiety that is characteristic of the well-studied trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist scaffold [1]. The phenolic –OH group in the comparator series (e.g., LY255582, alvimopan-related compounds) is a known metabolic liability subject to glucuronidation and sulfation, limiting oral bioavailability [2]. The 3,4-dimethyl substitution eliminates this metabolic soft spot while retaining the aromatic ring's electron-donating character for potential π-stacking interactions. This substitution pattern is structurally validated by JDTic analog studies demonstrating that removal or modification of aryl methyl groups profoundly affects κ-opioid receptor selectivity [3].

Aryl substitution Metabolic stability Pharmacophore design

Procurement-Relevant Application Scenarios for 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine


CNS-Penetrant Lead Optimization: Exploiting Predicted LogP Advantage

When designing blood-brain barrier penetrant candidates, procurement of 4-(3,4-dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine (LogP 2.99) provides a starting scaffold already positioned within the CNS MPO optimal lipophilicity window, in contrast to the N-methyl analog (LogP 2.22). This 0.78 LogP advantage translates to an estimated 6-fold higher membrane partitioning coefficient, potentially reducing the need for additional lipophilicity-enhancing modifications that often introduce toxicity risks .

Fragment-Based Drug Discovery with Reduced Molecular Complexity

At MW 247.38 with only 2 rotatable bonds, this compound occupies fragment-like chemical space while retaining the full 4-arylpiperidine pharmacophore. Compared to full-size opioid antagonists like LY255582 (MW 345.53), it offers a 28% lower molecular weight, enabling fragment-growing strategies where each added heavy atom can be tracked for ligand efficiency gains [1].

Metabolically Stable Scaffold Replacement for Phenolic 4-Arylpiperidines

For programs seeking to replace the metabolically labile 3-hydroxyphenyl group in traditional mu/kappa opioid antagonist scaffolds, this compound's 3,4-dimethylphenyl substitution eliminates the Phase II conjugation liability (glucuronidation/sulfation) while preserving aromatic electronics for receptor binding. This structural feature is supported by SAR studies showing that aryl methyl substitution patterns critically influence opioid receptor selectivity [2].

Tertiary Amine-Only Building Block for Parallel Synthesis

With a single H-bond donor and a tertiary amine as the sole basic center, this compound is ideally suited for library synthesis via N-alkylation, N-acylation, or reductive amination without requiring nitrogen protection/deprotection steps. This contrasts with the N-unsubstituted analog (2 H-bond donors, secondary amine) that demands orthogonal protecting group strategies, adding 2–3 synthetic steps per analog [3].

Quote Request

Request a Quote for 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.